Procinonide

Description

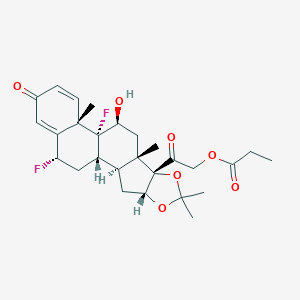

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-6-22(33)34-13-20(32)27-21(35-23(2,3)36-27)11-15-16-10-18(28)17-9-14(30)7-8-24(17,4)26(16,29)19(31)12-25(15,27)5/h7-9,15-16,18-19,21,31H,6,10-13H2,1-5H3/t15-,16-,18-,19-,21+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOIMZIXNXGQOH-RTWVSBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024163 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(isopropylidenebis(oxy))pregna-1,4-diene-3,20-dione 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58497-00-0 | |

| Record name | Procinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58497-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procinonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058497000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(isopropylidenebis(oxy))pregna-1,4-diene-3,20-dione 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D04S7VLM8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Procinonide

Chemical Synthesis Pathways for Procinonide and Related Steroids

The synthesis of this compound typically builds upon established routes for fluocinolone (B42009) acetonide, followed by esterification. The core fluocinolone acetonide structure, characterized by a 9α-fluoro, 11β-hydroxy, 16α,17α-acetonide, and 6α-fluoro substitution pattern on a pregnadiene nucleus, is synthesized through a series of chemical transformations wikipedia.org.

A reported synthesis route for fluocinolone acetonide involves starting materials such as triamcinolone (B434) hydrolyzate. This process includes sequential reactions such as enol ester formation, 6α-fluorination, hydrolysis, acetonide formation (reaction with acetone), and finally a 9-fluoride introduction. This route is noted for its mild reaction conditions, high yield, and reduced environmental impact compared to older methods that utilized highly toxic reagents or harsh conditions google.com.

General strategies for synthesizing fluorinated corticosteroids, which are relevant to the fluocinolone acetonide core, often involve electrophilic fluorination using N-F reagents like Selectfluor™ google.comgoogle.comnih.gov. These reactions are often stereoselective, favoring the α-epimer, which is crucial for the desired biological activity google.comgoogle.comnih.gov. Acetalization at the 16,17-dihydroxy positions, commonly using acetone (B3395972) or its derivatives in the presence of an acid catalyst, is another key step in forming the acetonide moiety found in fluocinolone acetonide and, by extension, this compound google.comgoogle.com.

The final step in this compound synthesis involves the esterification of the C21 hydroxyl group of fluocinolone acetonide with propionic acid or a propionylating agent (e.g., propionic anhydride (B1165640) or propionyl chloride) mdpi.commedkoo.comumweltbundesamt.de. This esterification enhances the lipophilicity of the molecule, a common strategy for developing corticosteroid prodrugs mdpi.comcbspd.comiipseries.org.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on precursors and intermediates common to the production of potent fluorinated corticosteroids. Key intermediates often involve:

Steroid Nucleus: The fundamental steroid skeleton, often derived from natural sources or petrochemicals, is the starting point.

Fluorinated Intermediates: Compounds with fluorine atoms introduced at specific positions (e.g., 6α-fluoro or 9α-fluoro) are critical. For instance, 17-hydroxy-9β,11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione derivatives are used as substrates for stereoselective 6α-fluorination google.comgoogle.com.

16,17-Dihydroxy Steroids: These are precursors for the formation of the 16,17-acetal or ketal groups google.comgoogle.com.

Fluocinolone Acetonide: As the direct precursor, fluocinolone acetonide itself is a key intermediate, possessing the core fluorination and acetonide structure. Its synthesis involves multiple steps including oxidation, fluorination, and acetalization google.com.

Propionylating Agents: Propionic anhydride or propionyl chloride are used to esterify the C21 hydroxyl group of fluocinolone acetonide to yield this compound mdpi.comumweltbundesamt.de.

Derivatization Strategies for Modified Steroidal Structures

Derivatization of the corticosteroid structure is primarily aimed at improving their pharmacological profile, including enhancing potency, modifying pharmacokinetic properties, and reducing side effects.

This compound as a Reference Standard in Synthesis Development

This compound serves as a fully characterized chemical compound used as a reference standard for analytical purposes. It is employed in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and formulation stages of drug development axios-research.comaxios-research.com. Its availability as a standard ensures traceability against pharmacopoeial standards and aids in the quality assessment of related compounds and synthetic processes.

Exploration of this compound Prodrugs and Analogs for Enhanced Preclinical Properties

This compound itself can be considered a prodrug or an analog of fluocinolone acetonide, with the propionate (B1217596) ester at C21 designed to enhance lipophilicity and potentially alter its pharmacokinetic behavior compared to the parent alcohol mdpi.comcbspd.comiipseries.org. The esterification of the C21 hydroxyl group of corticosteroids is a well-established strategy to create prodrugs that exhibit improved membrane retention, enhanced percutaneous absorption, and modified systemic availability mdpi.comcbspd.comiipseries.org.

Other derivatization strategies for related corticosteroids, which inform the potential for this compound analogs, include:

Esterification: Creating various esters (e.g., ethoxypropionate, ethoxybutyrate, phenoxypropionate) at the C21 position to modulate lipophilicity and solvolysis rates, which correlate with anti-inflammatory activity mdpi.com.

Conjugation: Linking corticosteroids to polymers, such as poly-L-glutamic acid, to create pH-responsive conjugates for controlled release and reduced skin inflammation encyclopedia.pub.

Acetal (B89532)/Ketal Formation: Modifications at the 16,17-dihydroxy positions, such as forming cyclic acetals or ketals, can influence the steroid's properties google.comnih.govnih.gov.

These derivatization approaches aim to optimize drug delivery, improve efficacy, and mitigate potential adverse effects by controlling factors like solubility, stability, and targeted release.

Stereochemical Control in this compound Synthesis and Related Structures

Stereochemistry is paramount in steroid synthesis due to the rigid, polycyclic structure and the critical role of specific stereoisomers in biological activity. In the synthesis of this compound and related fluorinated corticosteroids, stereochemical control is essential at several stages:

Fluorination: Electrophilic fluorination reactions, particularly at the 6-position, are often designed to be stereoselective, favoring the formation of the desired α-epimer. Reagents like Selectfluor™ have demonstrated high stereoselectivity in these transformations google.comgoogle.comnih.gov.

Acetalization: The formation of the 16,17-acetonide involves creating a new stereocenter at the acetal carbon. Processes aim to control the ratio of epimers, with specific ratios sometimes being pharmacopoeial requirements for related compounds google.com.

Esterification: While esterification at C21 is generally straightforward, the stereochemistry of the steroid core must be maintained.

The precise stereochemical configuration of this compound, as indicated by its IUPAC name and InChI/SMILES notations, is critical for its intended biological interactions researchgate.netmdpi.com.

Molecular Structure, Conformational Analysis, and Structure Activity Relationships of Procinonide

Elucidation of Procinonide's Molecular Architecture

This compound is a synthetic corticosteroid characterized by a complex polycyclic structure derived from the pregnane (B1235032) skeleton. Its molecular formula is C₂₇H₃₄F₂O₇, and it has a molecular weight of approximately 508.5 g/mol nih.govgoogle.comoncodesign-services.comwikipedia.orgnih.gov. The compound's IUPAC name, [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl] propanoate, precisely defines its intricate stereochemistry and functional groups nih.govgoogle.comnih.govwikipedia.org. Key structural features include difluoro substitutions, a hydroxyl group at C11, a ketone at C3 and C20, and a propionate (B1217596) ester at the C21 position. Additionally, it possesses a 16,17-acetal moiety, typically formed with acetone (B3395972), which is characteristic of many potent topical corticosteroids nih.govwikipedia.org. The CAS Registry Number for this compound is 58497-00-0 nih.govnih.govwikipedia.org.

Conformational Dynamics and Energy Landscape of this compound

Specific research detailing the conformational dynamics or energy landscape of this compound is not extensively documented in the readily available literature. While general principles of conformational analysis for complex molecules, including steroids and other natural products, employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods like Density Functional Theory (DFT) and molecular mechanics wikipedia.orgchemrxiv.orgfrontiersin.org, direct applications to this compound's specific conformational states and their relative stabilities have not been identified in the current search scope. Understanding these dynamics is crucial for elucidating how this compound interacts with its biological targets, but detailed studies remain an area requiring further investigation.

Comparative Structural Analysis with Other Corticosteroids

This compound belongs to a class of potent topical corticosteroids that includes fluocinolone (B42009) acetonide, fluocinonide (B1672898), and cithis compound (B127664). Structurally, this compound (C₂₇H₃₄F₂O₇) is a derivative of fluocinolone acetonide (C₂₄H₃₀F₂O₆) nasa.gov. The primary differences lie in the esterification at the C21 position and the nature of the 16,17-acetal group. This compound features a propionate ester at C21, while fluocinonide has an acetate (B1210297) ester, and cithis compound possesses a cyclopropanecarboxylate (B1236923) ester at the same position wikipedia.orggoogle.comdrugbank.comnih.gov. These variations in the side chain at C21, along with potential differences in the acetal (B89532) ring, are critical determinants of their distinct pharmacological activities and potencies.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs in Preclinical Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how molecular structure influences biological activity oncodesign-services.comwikipedia.orgnih.gov. For corticosteroids, modifications to both the steroid core and the side chains have been shown to significantly impact their therapeutic efficacy and potential side effects wikipedia.org.

Steroid Core Modifications and Biological Activity

While specific SAR studies focusing on this compound's steroid core modifications are not detailed in the provided results, general principles indicate that alterations to the core steroid structure can lead to unique molecular architectures with altered biological activities wikipedia.org. The presence of fluorine atoms, notably at the 9α position, is often associated with increased glucocorticoid potency rsc.org.

Side Chain Derivatization and Conformational Impact

The side chain at the C21 position and the 16,17-acetal group are key areas of structural variation among this compound and its analogs. This compound's propionate ester at C21, compared to the acetate ester in fluocinonide and the cyclopropanecarboxylate ester in cithis compound, likely influences their pharmacokinetic properties and receptor binding affinities nih.govdrugbank.comnih.gov. A combined formulation of this compound, fluocinonide, and cithis compound demonstrated enhanced potency in a vasoconstrictor assay compared to individual components, suggesting that these structural differences in side chains contribute to varying biological effects nih.gov. Studies on other drug classes highlight that systematic modification of side chains can profoundly impact potency and selectivity nih.gov.

Computational Chemistry and Molecular Modeling of this compound

There is a lack of specific published data on computational chemistry and molecular modeling studies directly applied to this compound. While computational approaches, including molecular docking and molecular dynamics, are widely used to predict drug-receptor interactions, binding affinities, and conformational preferences oncodesign-services.comchemrxiv.orgnih.govnih.govgoogle.comcosmoderma.org, such detailed analyses for this compound are not evident in the current search results. Understanding these molecular interactions through computational methods could provide valuable insights into this compound's mechanism of action and guide the design of future analogs.

Mechanistic Investigations of Procinonide at the Cellular and Molecular Level

Glucocorticoid Receptor Binding and Activation by Procinonide

Glucocorticoids, including this compound, function by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. This binding initiates a cascade of events that ultimately alters gene expression, leading to anti-inflammatory and immunosuppressive effects. drugbank.comwikidoc.orgnih.govpatsnap.comiiab.menih.govresearchgate.netnih.govnih.gov

Ligand-Receptor Complex Formation and Translocation

In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (hsp90). wikidoc.orgnih.gov Upon binding of a glucocorticoid ligand, such as this compound, to the ligand-binding domain (LBD) of the GR, a conformational change occurs. This change leads to the dissociation of the chaperone proteins, activating the GR. wikidoc.orgnih.govnih.gov The activated receptor then translocates from the cytoplasm into the cell nucleus, a process that typically occurs within minutes to hours of ligand binding. wikidoc.orgnih.goviiab.memdpi.com

Interaction with Glucocorticoid Response Elements (GREs)

Once inside the nucleus, the activated GR, often in a dimeric form, binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. drugbank.comnih.govnih.govmdpi.com These GREs are typically palindromic sequences that allow the GR dimer to interact with the transcriptional machinery. nih.govmdpi.com The binding of the GR to GREs can dynamically modulate gene transcription, either by increasing (transactivation) or decreasing (transrepression) the expression of specific genes. wikidoc.orgnih.govmdpi.com

Downstream Signaling Pathway Interactions

This compound, by influencing the GR, impacts several downstream signaling pathways critical for inflammation. These pathways include the modulation of enzymes involved in eicosanoid production and the regulation of inflammatory gene expression.

Modulation of Phospholipase A2 Activity and Eicosanoid Production (as suggested by Fluocinonide (B1672898) mechanism)

Corticosteroids, including Fluocinonide, are known to suppress inflammation, in part, by inhibiting the activity of Phospholipase A2 (PLA2). drugbank.compatsnap.compatsnap.com PLA2 is a key enzyme responsible for releasing arachidonic acid from cell membrane phospholipids. drugbank.compatsnap.compatsnap.comescholarship.org Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators known as eicosanoids, such as prostaglandins (B1171923) and leukotrienes. drugbank.compatsnap.compatsnap.comescholarship.org By inducing the synthesis of lipocortin-1 (annexin-1), glucocorticoids prevent PLA2 from accessing arachidonic acid, thereby diminishing eicosanoid production. drugbank.compatsnap.compatsnap.com This reduction in eicosanoids leads to a decrease in inflammatory responses like swelling and redness. patsnap.compatsnap.com

Data Table 1: Impact of Glucocorticoids on PLA2 and Eicosanoid Production

| Mechanism | Effect on PLA2 Activity | Effect on Arachidonic Acid Release | Effect on Eicosanoid Production (Prostaglandins, Leukotrienes) |

| GR Binding and Translocation | Inhibition | Reduced | Reduced |

| Induction of Lipocortin-1 (Annexin-1) | Inhibition | Reduced | Reduced |

| Modulation of Gene Expression (e.g., PLA2 genes) | Inhibition | Reduced | Reduced |

Impact on Cyclooxygenase Expression (as suggested by Fluocinonide mechanism)

In addition to inhibiting PLA2, corticosteroids like Fluocinonide also suppress the expression of Cyclooxygenase (COX) enzymes, particularly COX-2. drugbank.compatsnap.comresearchgate.netnih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. drugbank.comnih.govjst.go.jp By downregulating COX expression, glucocorticoids further reduce the production of prostaglandins, thereby enhancing their anti-inflammatory effects. drugbank.compatsnap.comresearchgate.netnih.gov This dual action—inhibition of PLA2 and downregulation of COX expression—effectively curtails the inflammatory cascade. drugbank.compatsnap.compatsnap.comresearchgate.netnih.govnih.gov

Data Table 2: Glucocorticoid Influence on Cyclooxygenase (COX) Expression

| Glucocorticoid Action | Target Enzyme | Effect on Expression | Consequence |

| GR-mediated transcriptional regulation | COX-2 | Suppression | Reduced prostaglandin (B15479496) synthesis, diminished inflammation |

| GR-mediated transcriptional regulation | COX-1 | Variable (often suppressed) | Contributes to overall reduction in pro-inflammatory mediators |

| Interaction with signaling pathways (e.g., NF-κB) | COX-2 | Suppression | Inhibition of pro-inflammatory gene induction |

Compound List:

this compound

Fluocinonide

Cortisol

Corticosterone

Lipocortin-1 (Annexin-1)

Prostaglandins

Leukotrienes

Cyclooxygenase (COX)

Phospholipase A2 (PLA2)

Glucocorticoid Receptor (GR)

Glucocorticoid Response Elements (GREs)

Nuclear Factor-kappa B (NF-κB)

Activator Protein 1 (AP-1)

Effects on Cellular Proliferation and Differentiation

Glucocorticoids, as a class of steroid hormones, are known to exert significant influence over cellular processes, including proliferation and differentiation drugbank.com. While specific experimental data detailing this compound's direct impact on these cellular functions is not extensively documented in the provided literature, the established mechanisms of corticosteroids offer insight. For instance, Fluocinonide, another potent glucocorticoid, has been noted to affect cellular proliferation and differentiation in target tissues drugbank.com.

The general mechanism by which corticosteroids modulate these processes involves their binding to the intracellular glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes drugbank.comnih.gov. This interaction can lead to the modulation of gene expression, either by increasing or decreasing the transcription of genes involved in cell cycle regulation, growth, and differentiation pathways. These effects can vary significantly depending on the cell type and the specific cellular context.

Immunomodulatory Mechanisms in Preclinical Models (e.g., impact on immune cell activity)

Corticosteroids are widely recognized for their potent anti-inflammatory and immunomodulatory properties acs.org. As a synthetic glucocorticoid, this compound is expected to share these characteristics. The established mechanisms for topical corticosteroids, such as Fluocinonide, highlight their ability to suppress inflammatory responses through multiple pathways drugbank.comnih.gov.

These mechanisms include the induction of lipocortin-1 (annexin-1), a protein that inhibits phospholipase A2. This inhibition reduces the synthesis of arachidonic acid metabolites, such as prostaglandins and leukotrienes, which are key mediators of inflammation drugbank.comnih.gov. Furthermore, corticosteroids can directly affect immune cell function. They are known to inhibit various inflammatory events mediated by leukocytes, including epithelial adhesion, emigration from blood vessels, chemotaxis (movement towards inflammatory signals), phagocytosis, and the respiratory burst. Additionally, they can suppress the release of inflammatory mediators from immune cells, such as lysosomal enzymes, cytokines, and chemokines drugbank.com.

Preclinical Pharmacological and Biological Activities of Procinonide

In Vitro Pharmacological Profiling

In vitro studies are fundamental to understanding a compound's mechanism of action at a cellular and molecular level before advancing to in vivo animal studies.

Receptor Agonist/Antagonist Assays

To determine the interaction of Procinonide with its primary targets, receptor binding assays would be employed. As a corticosteroid, its affinity for the glucocorticoid receptor (GR) is of primary interest. These assays measure the strength of the bond between a ligand (this compound) and a receptor.

Commonly, this involves competitive binding experiments where this compound would compete with a radiolabeled ligand, such as [3H]dexamethasone, for binding to GR in cytosolic extracts from cells like human keratinocytes. mdpi.com The results would determine the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity. nih.gov A lower Kd or IC50 value indicates a higher affinity for the receptor. googleapis.com Such studies would clarify whether this compound acts as an agonist, partial agonist, or antagonist at the glucocorticoid receptor. numberanalytics.comcreative-biolabs.com

Cell-Based Assays for Anti-Inflammatory Effects

The anti-inflammatory properties of corticosteroids are a key aspect of their therapeutic effect. Cell-based assays are used to quantify this activity by measuring the inhibition of inflammatory mediators in various cell lines, such as macrophages (e.g., J774A.1) or human keratinocytes (HaCaT). nih.govnih.gov

These assays typically involve stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) and then treating them with different concentrations of this compound. The inhibitory effect would be measured by quantifying the reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or other inflammatory markers like prostaglandins (B1171923) (PGE2). googleapis.comnih.gov The results are often expressed as an IC50 value, representing the concentration of this compound required to inhibit the inflammatory response by 50%. googleapis.comnih.gov

Cellular Cytogenetic Effects of Related Steroidal Derivatives

Cytogenetic studies assess the potential of a chemical compound to induce damage to chromosomes. These are important for evaluating the genotoxic risk of new drug candidates. Such studies are typically performed on cultured human lymphocytes.

While no data exists for this compound, research on other modified steroidal derivatives has evaluated their ability to induce sister chromatid exchanges (SCEs) and affect cell proliferation rates. An increase in SCE rates can indicate DNA damage. For example, studies on certain steroidal esters of nitrogen mustards have shown a correlation between their ability to induce cytogenetic damage (increased SCEs) and their antitumor effectiveness.

In Vivo Animal Model Studies

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's effects in a whole living organism.

Evaluation of Anxiolytic Effects in Animal Models

Glucocorticoids can influence mood and behavior, and therefore, new steroidal compounds may be evaluated for potential anxiolytic (anti-anxiety) or anxiogenic (anxiety-promoting) effects. There is no available research indicating that this compound has been evaluated for anxiolytic properties.

Standard animal models to test for anxiety include the elevated plus-maze (EPM), the light-dark box test, and the social interaction test. nih.govresearchgate.net In these models, anxiolytic drugs typically increase behaviors associated with exploration of open or brightly lit spaces, which rodents naturally avoid. The activity of this compound would be compared against a control group and a standard anxiolytic drug like diazepam.

Antitumour Activity of Modified Steroidal Derivatives in Murine Models

Some steroidal compounds are investigated for their potential as anticancer agents or as carriers for cytotoxic drugs. The antitumor activity of new compounds is often first evaluated in murine (mouse) models bearing transplanted tumors, such as Lewis lung carcinoma or leukemia cell lines.

No studies on the antitumor activity of this compound in murine models have been published. Research on other, structurally different, modified steroidal derivatives has shown that their effectiveness in inhibiting tumor growth in vivo can correlate with their cytogenetic effects in vitro. For instance, certain derivatives have demonstrated significant inhibition of tumor growth in mouse models. drugbank.comdrugbank.com

Immunosuppressive Activity in Animal Models

This compound is a synthetic corticosteroid that, like other glucocorticoids, is presumed to exert immunosuppressive effects by engaging with glucocorticoid receptors. ontosight.ai The mechanism of action for corticosteroids involves modifying gene expression, which leads to the suppression of inflammatory responses. ontosight.ainih.gov In preclinical animal models, the immunosuppressive properties of glucocorticoids are well-documented. They are known to inhibit key immune cells such as T-lymphocytes and antigen-presenting cells (APCs) and to downregulate the production of pro-inflammatory cytokines. nih.gov

The evaluation of immunosuppressive activity in animal models often involves studying the survival time of transplanted organs or tissues, as a longer survival time indicates a more effective suppression of the host's immune response. google.com Various animal models, including rodents (mice, rats), dogs, and pigs, are utilized in these transplantation studies to assess the efficacy of immunosuppressive drugs. nih.gov Combination therapies, often including a corticosteroid like prednisolone (B192156) alongside other agents such as cyclosporine and mycophenolate mofetil, have demonstrated effective immunosuppression in preclinical settings, for instance, in porcine models of allogeneic skin transplantation. nih.govgoogle.com

Influence on Microbiome Composition in Respiratory Models

The influence of corticosteroids on the microbiome is an emerging area of research, with studies suggesting that these compounds can alter the composition of microbial communities. researchgate.netnih.gov In the context of respiratory models, the use of corticosteroids has been associated with changes in the diversity and composition of the respiratory microbiome, although findings are not always consistent across different studies. researchgate.netnih.gov

Specific preclinical data from animal models detailing the influence of this compound on the respiratory microbiome is currently lacking in the scientific literature. Research in this area would likely involve animal models, such as mice, where respiratory inflammation is induced, followed by treatment with this compound. nih.govnih.gov Analysis of the lung, nasopharyngeal, or oropharyngeal microbiota would then be performed to assess changes in bacterial diversity and relative abundance of different taxa compared to control groups. nih.gov Such studies are crucial for understanding how this compound might impact the host-microbe interactions in the respiratory tract.

Comparative Preclinical Efficacy Studies with Related Corticosteroids

This compound is a corticosteroid derivative of fluocinolone (B42009) acetonide. medkoo.com Its preclinical efficacy is often compared to other corticosteroids, particularly those with similar chemical structures or potency, such as fluocinonide (B1672898). Both this compound and fluocinonide are used topically for their anti-inflammatory properties in treating various skin conditions. ontosight.ai

Preclinical evaluation of topical corticosteroids typically involves animal models of skin inflammation, such as xylene-induced ear edema in mice, to assess their anti-inflammatory potential. mdpi.com The efficacy is measured by the reduction in edema, redness, and other inflammatory markers. While direct, comprehensive preclinical studies comparing the efficacy of this compound against a wide range of corticosteroids are not extensively detailed in the available literature, analytical methods have been developed to quantify this compound, fluocinonide, and cithis compound (B127664) simultaneously in cream formulations, which is essential for comparative stability and formulation studies. scirp.org

In a broader context, related glucocorticoids have been compared in various preclinical models. For instance, a study on chondrogenesis of human bone marrow-derived mesenchymal stem cells found that fluocinolone acetonide (the parent compound of this compound) uniquely and strongly enhanced the process when combined with TGF-β3, an effect not seen with other tested glucocorticoids. nih.gov This highlights the specific activities that different corticosteroids can have. The table below shows a general comparison based on available information for related topical corticosteroids.

| Compound | Relative Potency Class | Primary Parent Compound | Common Preclinical Application |

|---|---|---|---|

| This compound | High | Fluocinolone Acetonide | Topical Anti-inflammatory |

| Fluocinonide | High | Fluocinolone Acetonide | Topical Anti-inflammatory |

| Fluocinolone Acetonide | Medium to High | - | Topical Anti-inflammatory |

| Budesonide | High | - | Inhaled/Oral Anti-inflammatory |

| Dexamethasone | High | - | Systemic/Topical Anti-inflammatory |

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Systems

Metabolic Pathways and Metabolite Identification in Animal Models

The study of a drug's metabolic fate is a critical component of preclinical evaluation, typically conducted in animal models such as rats and dogs. nih.govnih.gov These studies aim to identify the biotransformation pathways and the resulting metabolites. evotec.comnuvisan.com For this compound, a key metabolic reaction is expected to be hydrolysis. This compound, being an ester of fluocinolone acetonide, is anticipated to hydrolyze to its parent alcohol, fluocinolone acetonide, which would be a major degradation product and metabolite. scirp.org

The general process of metabolite identification in preclinical studies involves administering the drug to animals and collecting biological samples like plasma, urine, and feces over time. bioivt.com These samples are then analyzed, often using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS), to profile and identify the metabolites formed. evotec.com Common metabolic reactions for corticosteroids include Phase I reactions (like hydrolysis, oxidation) and Phase II reactions (like glucuronidation and sulfation). nih.gov

While a comprehensive study detailing all metabolites of this compound in animal models is not available in the reviewed literature, the general pathways for related compounds provide a likely model. For example, studies with other compounds in rats and dogs have identified metabolites formed through processes such as mono-oxygenation, demethylation, and conjugation with glutathione, glucuronic acid, or sulfate. nih.gov Comparing metabolic profiles across species is crucial to ensure that the animal models used in toxicology studies are representative of human metabolism. nuvisan.com

In Vitro Stability in Biological Matrices

In vitro stability studies are essential to understand a compound's behavior in biological environments and during storage. These studies often assess stability in matrices like plasma, serum, and liver microsomes. nih.govnih.gov For this compound, it has been noted to be stable for several weeks during shipping at ambient temperatures. medkoo.com

Stability-indicating analytical methods are crucial for these assessments. An HPLC method has been developed for the simultaneous quantification of this compound, fluocinonide, and cithis compound in a cream formulation, demonstrating the method's specificity in the presence of degradation products. scirp.org Such methods are validated through forced degradation studies, where the drug is exposed to harsh conditions to generate potential degradants. scirp.orgresearchgate.net This ensures the analytical method can accurately measure the active compound without interference. scirp.org

The table below outlines typical stress conditions used in forced degradation studies for corticosteroids, as recommended by ICH guidelines.

| Stress Condition | Typical Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | e.g., 1M HCl | To identify acid-labile degradation products. |

| Base Hydrolysis | e.g., 0.1M NaOH | To identify base-labile degradation products, such as from ester hydrolysis. |

| Oxidation | e.g., 5% H₂O₂ | To test susceptibility to oxidative degradation. |

| Thermal Degradation | e.g., 60°C | To evaluate stability at elevated temperatures. |

| Photodegradation | Exposure to UV/Visible light (ICH Q1B) | To assess light sensitivity and identify photolytic degradation products. |

This table represents general conditions for forced degradation studies as applied to corticosteroids. scirp.orgresearchgate.net

In biological matrices like serum, the degradation of compounds can be influenced by enzymatic activity. nih.gov For instance, studies with other substances have shown that degradation in serum can be reduced by adding protease inhibitors, indicating that proteases released during blood clotting can contribute to instability. nih.gov

Advanced Analytical Methodologies for Procinonide Research

Development and Validation of Chromatographic Methods

Chromatography is the principal technique for separating and quantifying Procinonide from its related compounds. The development of robust and validated chromatographic methods is essential for reliable analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis of this compound. A specific reversed-phase HPLC (RP-HPLC) method has been developed for a "Triple Corticoid Integrated System" that includes the acetate (B1210297) (fluocinonide), propionate (B1217596) (this compound), and cyclopropyl (B3062369) carboxylate (cithis compound) esters of fluocinolone (B42009) acetonide. orgchemboulder.comresearchgate.net This method is designed for use in cream formulations and has been demonstrated to be accurate, precise, and specific for its intended use. orgchemboulder.comresearchgate.net

The quantitative determination is typically based on the comparison of the peak area of the analyte with that of a standard of known concentration. jfda-online.comacs.org For the analysis of the corticoid system containing this compound, a reversed-phase C18 (RP-18) column is utilized. orgchemboulder.comresearchgate.net The separation is achieved using a ternary mobile phase, and detection is performed using an ultraviolet (UV) detector. orgchemboulder.comresearchgate.netnih.gov The method's validation confirms its linearity over a specified concentration range and its precision, with reported Relative Standard Deviation (RSD) values between 0.9% and 2.2%. orgchemboulder.comresearchgate.net

Stability-Indicating LC Methods for this compound and Related Substances

Stability-indicating methods are crucial for determining that a specific analytical method can accurately measure the drug substance without interference from its degradation products, impurities, or excipients. merckmillipore.com For this compound, a stability-specific LC method has been established as part of the analysis of a triple corticoid system. orgchemboulder.comresearchgate.net Such methods are developed through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govijsr.net

In the context of the triple corticoid system containing this compound, the primary degradation product expected under hydrolytic conditions is fluocinolone acetonide, which is the parent alcohol for these esters. researchgate.netijsr.net The stability-indicating nature of the method ensures that this degradation product and other potential impurities are successfully separated from the intact this compound peak, allowing for an accurate assessment of the drug's stability. researchgate.netnih.gov In similar, more detailed studies on the related compound fluocinonide (B1672898), significant degradation was noted under acid, base, and peroxide conditions, with the resulting degradation products being separated and identified. nih.govijsr.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, often used for volatile or semi-volatile compounds. drugbank.com While GC has been cited as a potential analytical method for corticosteroids like fluocinonide, specific validated GC methods for the routine analysis of this compound are not extensively detailed in the reviewed literature. researchgate.net For some complex drug abuse cases, GC-Mass Spectrometry (GC-MS) has been employed to detect metabolites of various drugs, but this is a highly specialized application. ijsr.net A predicted GC-MS spectrum for the related compound fluocinonide is available in databases, which could theoretically serve as a reference point for method development. libretexts.org However, the high molecular weight and polarity of corticosteroids like this compound often necessitate derivatization to increase volatility for GC analysis, a step that can add complexity to the procedure. ijsr.net

Thin Layer Chromatography (TLC) for Separation and Analysis

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation and identification of substances. bioline.org.brbioline.org.br It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent system). orgchemboulder.com TLC is widely used for the analysis of steroids in various samples, including pharmaceutical formulations. bioline.org.brasean.orgnih.gov

For steroid analysis, typical procedures involve spotting the sample on a silica gel plate, developing the plate in a chamber with a suitable mobile phase (e.g., a mixture of dichloromethane, methanol, and water), and visualizing the separated spots under UV light or by spraying with a chemical reagent like anisaldehyde-sulfuric acid. nih.gov While TLC has been mentioned as a technique for analyzing corticosteroids related to this compound, and specific methods exist for compounds like fluocinonide, detailed, validated TLC methods specifically developed for this compound were not found in the searched literature. researchgate.netdrugbank.com

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its related substances, particularly for identifying unknown impurities and degradation products.

Mass Spectrometry (LC-MS) for Degradation Product Identification

The hyphenation of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities and degradation products. Following separation by HPLC, the mass spectrometer provides mass-to-charge ratio (m/z) data, which yields crucial information about the molecular weight of the eluents.

In studies of related corticosteroids, LC-MS has been instrumental. For instance, in the forced degradation studies of fluocinonide, LC-MS was used to identify the major degradation products formed under various stress conditions. nih.govijsr.net The primary degradation pathway identified for this compound and its analogues under hydrolytic stress is the cleavage of the ester bond to form the common parent alcohol, fluocinolone acetonide. researchgate.netijsr.net LC-MS analysis would confirm the presence of this and other potential degradation products by matching their molecular weights and fragmentation patterns to hypothesized structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the compound. While specific spectral data for this compound is not widely published, NMR analysis is a critical step in its synthesis and quality control processes, often used to identify related substances and degradation products. researchgate.netscirp.org

¹H NMR spectroscopy detects the spin changes of hydrogen nuclei (protons), providing information on their chemical environment, proximity to other protons, and their total number. slideshare.net For a complex steroid structure like this compound, the ¹H NMR spectrum would be characterized by a multitude of signals corresponding to protons on the steroid backbone, the methyl groups, and the propionate side chain.

¹³C NMR spectroscopy detects the spin changes of ¹³C nuclei. slideshare.net Although less sensitive than ¹H NMR, it is invaluable for determining the number and type of carbon atoms in a molecule. slideshare.net Each unique carbon atom in the this compound structure would produce a distinct signal, allowing for the complete mapping of the carbon skeleton. libretexts.org Techniques such as ¹³C NMR are essential for confirming the identity of the molecule and for the structural elucidation of any process-related impurities or degradants. researchgate.netscirp.org

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for this compound This table represents the types of information obtained from NMR spectra for a compound with the functional groups of this compound.

| Nucleus | Structural Feature | Expected Chemical Shift (ppm) Range | Information Provided |

|---|---|---|---|

| ¹H | Steroidal CH, CH₂ | 0.8 - 2.5 | Provides data on the core steroid structure. |

| ¹H | -CH₂- of Propionate | 2.2 - 2.5 | Confirms the presence of the propionate ester side chain. |

| ¹H | -CH₃ of Propionate | 1.0 - 1.3 | Signal for the terminal methyl group of the ester. |

| ¹H | Acetonide Methyl Groups | 1.3 - 1.6 | Two distinct signals confirming the dioxolane ring methyls. |

| ¹³C | C=O (Ketone, Ester) | 170 - 210 | Indicates the presence of carbonyl carbons. |

| ¹³C | Acetonide Quaternary Carbon | 100 - 110 | Identifies the central carbon of the dioxolane ring. |

| ¹³C | Steroidal Backbone Carbons | 15 - 90 | A complex series of signals that form a fingerprint for the steroid nucleus. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. rtilab.comedinst.com The instrument passes infrared radiation through a sample; some radiation is absorbed at specific frequencies corresponding to the vibrational energies of the molecule's chemical bonds. innovatechlabs.com The resulting spectrum is a unique "molecular fingerprint" that can be used for identification and quality control. rtilab.comthermofisher.com

In the analysis of this compound, FTIR is used to confirm the presence of its key functional groups. A change in the characteristic pattern of absorption bands can indicate a change in the material's composition or the presence of contaminants. rtilab.com While a specific spectrum for this compound is not provided, the expected absorption bands can be predicted based on its known structure. This technique is mentioned alongside LC-MS and NMR for the identification of major degradation products in related corticosteroids. researchgate.netscirp.orgscirp.org

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 |

| Carbonyl (α,β-unsaturated ketone) | C=O stretch | 1650 - 1685 |

| Carbonyl (Ester) | C=O stretch | 1735 - 1750 |

| Alkene | C=C stretch | 1600 - 1650 |

| Acetal (B89532)/Ether | C-O stretch | 1000 - 1300 |

Advanced Purity Profiling and Impurity Analysis

Ensuring the purity of an active pharmaceutical ingredient is critical. Advanced analytical techniques are employed to create a purity profile for this compound, which involves identifying and quantifying any process-related impurities or degradation products.

The primary method for this purpose is High-Performance Liquid Chromatography (HPLC), particularly stability-indicating reversed-phase HPLC (RP-HPLC) methods. researchgate.netacs.org These methods are designed to separate the main compound from all potential impurities. To develop such a method, the drug is subjected to forced degradation under stress conditions as prescribed by the International Conference on Harmonisation (ICH), including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netscirp.org This process deliberately creates degradation products, which are then used to prove the analytical method's specificity. researchgate.net

For the related compound fluocinonide, studies have developed validated LC methods capable of separating the active ingredient from at least eight process-related impurities and various degradation products with high resolution. researchgate.netscirp.org Similar methodologies are applicable to this compound to ensure its purity. acs.org Advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are subsequently used to elucidate the structures of the impurities identified during HPLC analysis. researchgate.netscirp.org

Table 3: Techniques for Purity Profiling of this compound

| Analytical Technique | Purpose in Purity Profiling and Impurity Analysis |

|---|---|

| RP-HPLC | Separation and quantification of this compound from its impurities and degradation products. researchgate.netacs.org |

| Forced Degradation Studies | Generation of potential degradation products to validate the stability-indicating nature of the analytical method. scirp.orgscirp.org |

| LC-MS | Identification and structural elucidation of unknown impurities and degradants separated by HPLC. researchgate.netscirp.org |

| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. researchgate.netscirp.org |

| FTIR Spectroscopy | Identification of functional groups in isolated impurities, complementing other structural data. researchgate.netscirp.org |

Reference Standard Applications in Quality Control and Research

A reference standard is a highly purified and well-characterized substance that is used as a measurement benchmark in analytical chemistry. lgcstandards.com The use of a this compound reference standard is indispensable for both quality control (QC) and research applications.

In pharmaceutical QC, reference standards are mandatory for assays that use relative methods, such as HPLC. lgcstandards.com They are used to establish traceability and ensure the reliability of analytical results. lgcstandards.com A qualified reference standard of this compound is used to perform assays on samples, including those from stability and forced degradation studies, to ensure that the mass balance is maintained, which confirms that all degradation products have been accounted for. researchgate.netscirp.org

The primary applications in a QC setting include:

Identification: Comparing the retention time or spectral data of a sample peak to that of the reference standard to confirm the identity of this compound.

Purity Testing: Using the reference standard to identify and quantify known impurities.

Assay (Potency): Creating a calibration curve with the reference standard to accurately determine the concentration of this compound in a drug substance or product. researchgate.net

In research and development, this compound reference standards are crucial for validating new analytical methods and for conducting pharmacological studies where the exact quantity and purity of the tested substance must be known.

Table 4: Applications of this compound Reference Standards

| Application Area | Specific Use | Purpose |

|---|---|---|

| Quality Control | Identity Testing | To confirm that the analyte is this compound. |

| Purity & Impurity Quantification | To measure the levels of known impurities against the standard. | |

| Assay of Drug Substance/Product | To determine the precise strength or potency of this compound. researchgate.net | |

| Method Development | Validation of Analytical Methods | To assess method parameters like linearity, accuracy, and precision. scirp.org |

| Research | Pharmacological Studies | To ensure that observed biological effects are attributable to a known quantity and purity of this compound. |

Degradation Kinetics and Chemical Stability Research of Procinonide

Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal Degradation)

Forced degradation studies are designed to intentionally degrade a drug substance or product to identify potential degradation products and to establish the specificity of analytical methods. These studies are conducted under various stress conditions that are more severe than those used for accelerated stability testing. A comprehensive forced degradation profile typically includes investigations into hydrolysis, oxidation, photolysis, and thermal degradation. asianjpr.comnih.govmedcraveonline.comajpsonline.com

Acid and Base Hydrolysis Pathways

Procinonide, being an ester derivative, is susceptible to hydrolysis, particularly under acidic and basic conditions. Studies on closely related compounds, such as fluocinonide (B1672898), have indicated significant degradation during acid and base hydrolysis, as well as peroxide degradation. researchgate.netscirp.org Alkaline conditions, specifically, have been shown to facilitate degradation in related steroid compounds. researchgate.net The hydrolysis pathways are generally influenced by the molecule's functional groups, with ester linkages being prone to cleavage in the presence of water, catalyzed by hydrogen and hydroxide (B78521) ions. nih.gov The rate of hydrolysis is dependent on the pH of the environment, with minima often observed in mildly acidic conditions. nih.gov

Oxidative Degradation Mechanisms

Oxidation is a common degradation pathway for many pharmaceutical compounds, including corticosteroids. This compound's susceptibility to oxidative stress is a key consideration in its stability profile. While specific mechanisms for this compound are not extensively detailed in the provided literature, related compounds like Rotigotine have shown significant degradation under oxidative conditions. nih.gov General pharmaceutical oxidation pathways involve reactions with atmospheric oxygen, peroxides, or metal ions, leading to the formation of various oxidized species. nih.gov

Photodegradation Kinetics and Products

Exposure to light, particularly ultraviolet (UV) radiation, can induce chemical changes in pharmaceutical compounds. Photodegradation studies investigate the rate at which a compound breaks down under light exposure and identify the resulting transformation products. Related steroid compounds have been shown to undergo complex kinetic reactions upon photolysis. researchgate.net Understanding the kinetics of this compound's photodegradation is crucial for determining appropriate packaging and storage conditions to prevent light-induced decomposition.

Thermal Stability Profiles

Thermal degradation occurs when a compound is exposed to elevated temperatures, leading to increased reaction rates and potential decomposition. Studies on related compounds have demonstrated that high temperatures can significantly accelerate degradation processes. nih.govnih.gov The thermal stability of this compound is typically assessed by exposing it to various temperatures, often following Arrhenius kinetics, to predict its behavior under different storage conditions and to establish appropriate temperature limits.

Identification and Characterization of Degradation Products

A critical aspect of forced degradation studies is the identification and characterization of the degradation products formed. These studies aim to elucidate the molecular structures of the compounds that arise from the breakdown of the parent drug. Advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are routinely employed for this purpose. researchgate.netscirp.orgnih.gov For related compounds like fluocinonide, these techniques have successfully identified major degradation products, providing insights into the degradation pathways. researchgate.netscirp.org

Methodologies for Assessing Stability in Research Formulations

Assessing the stability of this compound in research formulations relies heavily on the development and validation of stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone for such assessments, as it allows for the separation and quantification of the parent drug from its potential degradation products and process-related impurities. researchgate.netscirp.orgresearchgate.netscirp.orgacs.org A validated stability-indicating method must demonstrate specificity, meaning it can accurately measure the analyte in the presence of impurities and degradation products. medcraveonline.comajpsonline.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netscirp.org Forced degradation studies are instrumental in developing and confirming the stability-indicating nature of these HPLC methods by ensuring adequate resolution between the drug peak and any degradation product peaks. medcraveonline.comajpsonline.comscirp.org

Shelf-Life Prediction and Storage Condition Optimization for Research Samples

Ensuring the integrity and stability of chemical compounds is paramount for reliable research outcomes. For this compound, understanding its degradation kinetics and optimizing storage conditions are crucial for maintaining its quality and efficacy as a research chemical. While specific, in-depth degradation kinetic studies for this compound in a research sample context are not extensively detailed in the provided literature, general principles of chemical stability and recommendations from suppliers offer guidance.

Understanding this compound Stability for Research Applications

The chemical stability of a compound is influenced by various environmental factors, including temperature, humidity, light exposure, and chemical environment (e.g., pH, presence of oxidizers). Although direct kinetic data for this compound is limited, studies on structurally related compounds, such as Fluocinolone (B42009) Acetonide, provide insights into potential degradation pathways. Research on Fluocinolone Acetonide has indicated susceptibility to degradation under conditions of hydrolysis (acid and base), oxidation, and photolysis researchgate.netresearchgate.net. These findings suggest that this compound, being a derivative of corticosteroids, may also be sensitive to similar environmental stressors. Therefore, minimizing exposure to light, moisture, and extreme temperatures is generally advisable for preserving its chemical integrity.

Recommended Storage Conditions and Shelf-Life

Based on supplier information, specific storage conditions are recommended to maximize the shelf-life of this compound research samples. These recommendations are designed to mitigate the potential degradation pathways identified for similar compounds.

Short-Term Storage (Days to Weeks): For immediate or short-term use, this compound samples are best stored in a dry, dark environment at temperatures between 0°C and 4°C medkoo.com.

Long-Term Storage (Months to Years): For extended preservation, storage at -20°C in a dry and dark environment is recommended medkoo.com.

When stored under these optimal conditions, this compound is generally indicated to have a shelf-life exceeding two years medkoo.com. This claim implies that the compound has undergone stability testing to ascertain its longevity under specified storage parameters.

Table 1: Recommended Storage Conditions and Shelf-Life for this compound Research Samples

| Storage Duration | Temperature Range | Environmental Conditions | Claimed Shelf-Life |

| Short-Term | 0°C to 4°C | Dry, Dark | Days to Weeks |

| Long-Term | -20°C | Dry, Dark | Months to Years |

| General | N/A | Stored Properly | > 2 Years |

Principles of Shelf-Life Prediction and Optimization

Shelf-life prediction for chemical compounds typically involves rigorous stability testing and kinetic analysis. This process often includes:

Degradation Kinetic Studies: Investigating the rate at which a compound degrades under various stress conditions (e.g., elevated temperatures, humidity, light) to determine the order of the reaction and the rate constants nih.govmdpi.commdpi.com.

Accelerated Stability Testing: Exposing the compound to higher temperatures than recommended storage conditions to accelerate degradation. The data obtained is then used with kinetic models, such as the Arrhenius equation, to predict the degradation rate at lower, intended storage temperatures nih.govmdpi.comresearchgate.net.

Predictive Modeling: Utilizing mathematical models to forecast the time frame within which the compound will remain within acceptable quality limits. This often involves statistical analysis of degradation data mdpi.comresearchgate.netnih.govmdpi.com.

Optimization: Identifying and implementing storage conditions (temperature, packaging, light protection) that minimize the degradation rate, thereby extending the usable lifespan of the research sample.

Compound List:

this compound

Fluocinolone Acetonide

Fluocinonide

Emerging Research Perspectives and Future Directions in Procinonide Studies

Investigation of Novel Molecular Targets for Procinonide Activity

The classical mechanism of action for glucocorticoids, including this compound, involves the glucocorticoid receptor (GR). nih.gov Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) or interacting with other transcription factors. nih.govfrontiersin.org This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. youtube.com

A potential avenue for this compound research would be to screen for its activity on other nuclear receptors, ion channels, or enzymes involved in inflammatory pathways. For instance, studies on the analgesic dezocine (B144180) identified novel targets such as the norepinephrine (B1679862) and serotonin (B10506) transporters, revealing a more complex pharmacological profile than previously understood. nih.gov A similar comprehensive screening approach for this compound could uncover unexpected mechanisms of action, potentially opening new therapeutic applications.

Table 1: Potential Non-Classical Molecular Targets for this compound

| Target Class | Specific Examples | Potential Implication for this compound |

| Kinases | Mitogen-activated protein kinases (MAPKs), Phosphoinositide 3-kinase (PI3K) | Rapid, non-genomic anti-inflammatory effects |

| Other Nuclear Receptors | Peroxisome proliferator-activated receptors (PPARs) | Modulation of metabolic and inflammatory pathways |

| Ion Channels | Calcium or potassium channels | Influence on cellular excitability and signaling |

| Membrane Receptors | G-protein coupled receptors (GPCRs) | Rapid signaling events independent of gene transcription |

Advanced Preclinical Models for Efficacy and Mechanistic Elucidation

The evaluation of dermatological therapies has been significantly enhanced by the development of advanced preclinical models that more accurately mimic human skin. alcyomics.com For a topically applied corticosteroid like this compound, these models offer a more physiologically relevant platform to study efficacy and mechanisms compared to traditional 2D cell cultures. alcyomics.com

Three-dimensional (3D) human skin equivalents (HSEs) are at the forefront of this research. alcyomics.com These models, which can be full-thickness, incorporating both epidermal and dermal layers, allow for the investigation of drug absorption, metabolism, and efficacy in a context that closely resembles in vivo human skin. alcyomics.comresearchgate.net Reconstructed human epidermis (RHE) models, which consist of the epidermal layer, are particularly useful for assessing irritation potential and effects on skin barrier function. nih.gov

Future studies on this compound could leverage these 3D models to:

Assess Anti-inflammatory Efficacy: Evaluate the ability of this compound to reduce inflammation in a multi-layered skin model.

Investigate Skin Barrier Function: Determine the impact of this compound on the integrity and repair of the epidermal barrier.

Elucidate Mechanisms of Action: Analyze changes in cellular signaling and gene expression within the complex 3D structure.

More sophisticated models, such as "skin-on-a-chip" technologies, which incorporate microfluidics to simulate blood flow and immune cell trafficking, could provide even deeper insights into the dynamic interactions of this compound with the skin microenvironment. bio-connect.nl

Table 2: Comparison of Advanced Preclinical Skin Models for this compound Research

| Model Type | Key Features | Potential Application for this compound |

| Reconstructed Human Epidermis (RHE) | Multi-layered, differentiated keratinocytes. nih.gov | Barrier function studies, irritation potential. nih.gov |

| Human Skin Equivalents (HSE) | Includes both epidermis and dermis with fibroblasts. alcyomics.com | Efficacy in a more complete skin structure, dermal-epidermal interactions. alcyomics.com |

| Skin Explant Models | Use of ex vivo human skin tissue. alcyomics.com | Most realistic representation of skin physiology for penetration and metabolism studies. alcyomics.com |

| Organ-on-a-Chip | Microfluidic systems that mimic organ-level functions. bio-connect.nl | Investigation of systemic absorption and interaction with immune cells. bio-connect.nl |

Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. researchgate.net The synthesis of complex molecules like corticosteroids traditionally involves multi-step processes that can be resource-intensive. researchgate.net

Future research into the synthesis of this compound could focus on incorporating green chemistry approaches, such as:

Biocatalysis and Biotransformation: Utilizing enzymes or microorganisms to perform specific chemical transformations with high selectivity under mild conditions. nih.gov This can reduce the need for harsh reagents and solvents. nih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing highly efficient catalysts to reduce energy consumption and waste generation.

For example, research on the synthesis of other steroids has demonstrated the use of microbial transformations to introduce specific functional groups, offering an eco-friendly alternative to traditional chemical methods. researchgate.netnih.gov Applying these principles to the synthesis of this compound could lead to a more efficient and sustainable production process.

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of corticosteroids at very low concentrations in various matrices are crucial for environmental monitoring and pharmacokinetic studies. Advanced analytical techniques have been developed to achieve high sensitivity and specificity for these compounds. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the trace analysis of corticosteroids in environmental and biological samples. nih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. walshmedicalmedia.com Methods have been developed to detect corticosteroids at sub-nanogram per liter levels in complex water matrices. nih.govresearchgate.net

Future research involving this compound could benefit from the development of highly sensitive analytical methods for its detection. This would be essential for:

Environmental Fate Studies: Understanding the persistence and transformation of this compound in the environment.

Pharmacokinetic Analysis: Accurately measuring the absorption, distribution, metabolism, and excretion of the compound in preclinical models.

The development of such methods would be a prerequisite for any renewed investigation into the pharmacological and environmental profile of this compound.

Table 3: Advanced Analytical Techniques for Corticosteroid Analysis

| Technique | Principle | Application in this compound Research |

| LC-MS/MS | Combines liquid chromatography for separation with mass spectrometry for detection. walshmedicalmedia.com | Quantification of trace levels in environmental and biological samples. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for confident identification. | Identification of metabolites and degradation products. |

| Immunoassays | Utilizes antibody-antigen recognition for detection. mdpi.com | Rapid screening of samples for the presence of this compound. |

Computational Design and Synthesis of Next-Generation this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. springernature.com These approaches can be used to understand structure-activity relationships (SAR) and to predict the biological activity of novel compounds before they are synthesized. nih.gov

For this compound, computational methods could be employed to design next-generation analogs with potentially enhanced efficacy or a more favorable side-effect profile. This could involve:

Molecular Docking: Simulating the interaction of this compound and its analogs with the glucocorticoid receptor to predict binding affinity. springernature.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov

De Novo Design: Using computational algorithms to design entirely new molecules that fit the binding site of the target receptor. springernature.com

By analyzing the structure of this compound and comparing it to other corticosteroids, medicinal chemists can identify key structural features that can be modified to optimize its properties. This rational design approach, supported by computational analysis, could guide the synthesis of novel analogs with improved therapeutic potential. nih.govendocrine-abstracts.org

Procinonide in the Context of Pharmaceutical Research and Development

Role of Procinonide in Active Pharmaceutical Ingredient (API) Development

This compound serves a crucial function in the development of Active Pharmaceutical Ingredients (APIs) by acting as a reference standard. Pharmaceutical companies utilize this compound for analytical method development, validation, and quality control (QC) throughout the synthesis and formulation stages of drug development axios-research.comaxios-research.com. As a well-characterized chemical compound, it provides a benchmark for identifying and quantifying related substances, impurities, or degradation products, particularly in the context of other corticosteroids like Fluocortolone axios-research.comaxios-research.commedkoo.com. Its use as a reference standard ensures traceability against pharmacopeial standards, which is essential for meeting regulatory requirements axios-research.com. Furthermore, this compound has been noted as a derivative of fluocinolone (B42009) acetonide and has appeared in research formulations, such as combination creams, highlighting its presence in studies aimed at evaluating topical corticosteroid efficacy and delivery medkoo.comresearchgate.netdrugbank.com. This application underscores its contribution to understanding the behavior and quality of steroid-based APIs.

Intellectual Property and Patent Landscape for this compound and Related Compounds

This compound appears within the intellectual property landscape, primarily through its inclusion in various patent applications and granted patents. These patents often cover broad classes of corticosteroid compounds, formulations, or therapeutic applications, with this compound being listed as an example or a related substance nasa.govnasa.govgoogle.comgoogleapis.comgoogle.comgoogle.com. For instance, patents have mentioned this compound in relation to pyrido(3,2-d)pyrimidines, corticosteroid formulations for synovial fluid concentrations, and treatments for immunoinflammatory disorders google.comgoogle.comgoogle.com. Its mention in patent literature signifies its consideration during the research and development phases of new pharmaceutical entities and delivery systems. The manufacturing of this compound by companies like Syntex Research also points to its historical presence in the pharmaceutical supply chain and potential patent activity related to its synthesis fda.gov.

Compound List

this compound

Fluocortolone

Fluocinolone acetonide

Triamcinolone (B434) acetonide

Wortmannin

Q & A

Basic: How to formulate a focused research question on Procinonide’s mechanism of action?

Methodological Answer: Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring specificity in variables (e.g., "How does this compound [I] modulate inflammatory cytokines [O] in murine macrophages [P] compared to dexamethasone [C] over 24-hour exposure [T]?"). Align with gaps identified in systematic literature reviews, such as unresolved pathways or conflicting in vitro vs. in vivo results . Avoid overly broad terms; instead, define measurable outcomes (e.g., cytokine quantification via ELISA) .

Basic: How to design a preclinical study evaluating this compound’s efficacy in autoimmune models?

Methodological Answer:

Follow NIH preclinical guidelines for rigor:

- Population : Specify animal strain, age, and genetic background (e.g., BALB/c mice with induced rheumatoid arthritis).

- Controls : Include vehicle and positive control groups (e.g., prednisolone).

- Dosage : Justify this compound concentrations based on prior pharmacokinetic data (e.g., EC50 values from dose-response curves).

- Outcome Metrics : Use histopathology scores and serum IL-6 levels.

- Statistical Power : Calculate sample sizes using tools like G*Power to ensure ≥80% power .

Advanced: How to resolve contradictions in this compound’s reported pharmacokinetic half-life across studies?